(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone
Description
(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone is a quinoline-based compound featuring a ketone bridge linking a 4-hydroxyquinoline moiety to a 4-phenylpiperazine group.
Properties
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-16-8-4-5-9-18(16)21-14-17(19)20(25)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAAMCVHHNZEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 4-hydroxyquinoline with 4-phenylpiperazine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group.
Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
While specific applications of "(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone" are not detailed in the provided search results, the search results do offer insight into related compounds and their applications, which can help to infer potential applications of the target compound.
Understanding the Compound
"this compound" has the molecular formula C20H19N3O2 and a molecular weight of 333.3838 . A similar fluorinated compound, "(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone," has the molecular formula C20H18FN3O2 and a molecular weight of 351.4 .
Potential Applications Based on Similar Compounds
Due to the structural similarity of "this compound" to other compounds, it may have similar applications.
- Antileishmanial Activity: Piperazinyl-β-carboline-3-carboxamide derivatives have been evaluated for anti-leishmanial activity against Leishmania infantum and Leishmania donovani . The presence of a piperazine ring in the target compound may indicate it could also be investigated for similar applications.
- MDR Reversal Activity: 8-Hydroxyquinoline derivatives, have demonstrated robust MDR (multidrug resistance) reversal activity . The quinoline core in "this compound" suggests it could be explored in similar applications.
- Acetylcholinesterase Inhibition: Donepezil, a well-known acetylcholinesterase inhibitor, contains a piperidine moiety . Hybrid molecules incorporating donepezil have been investigated as potential treatments for Alzheimer's Disease (AD) . The presence of a piperazine group in the target compound may suggest it could be investigated for similar applications.
- PHGDH Inhibition: α-Ketothioamides with morpholine moieties have been investigated as inhibitors of PHGDH (phosphoglycerate dehydrogenase) . Given the presence of a piperazine group, "this compound" might be explored for similar inhibitory activity.
- Inhibition of Tubulin Polymerization: Certain (4-phenylpiperazin-1-yl)methanone derivatives have been found to inhibit tubulin polymerization and possess anticancer properties . The presence of the phenylpiperazine moiety in the target compound suggests it could be explored for similar applications.
Mechanism of Action
The mechanism of action of (4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the function of essential enzymes in bacterial cells, leading to cell death . In anti-inflammatory applications, it may reduce the production of pro-inflammatory cytokines by modulating signaling pathways such as the NF-κB pathway .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Biological Activity
(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound belonging to the class of quinoline derivatives. Its structure features a quinoline moiety substituted with a hydroxy group and a piperazine ring that is phenyl-substituted. This unique combination of functional groups contributes to its potential pharmacological properties, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound has shown promise in various biological assays, indicating a range of activities that warrant further investigation.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, quinoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the dose-dependent effects of such compounds on cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
Neuropharmacological Effects
The structural characteristics of this compound suggest potential activity as a central nervous system (CNS) agent. Specifically, derivatives containing piperazine rings are often explored for their neuroactive properties. Preliminary studies have shown that similar compounds can act as serotonin receptor antagonists, which may translate into therapeutic effects for conditions like depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of hydroxyl and methoxy groups on the quinoline scaffold, along with the phenylpiperazine moiety, enhances interaction with biological targets compared to simpler derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Methyl group at position 2 | Antimicrobial |
| 4-(4-Fluorophenyl)piperazine | Fluorine substitution on phenyl ring | Antidepressant |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Anticancer |
| 1-(4-Methylphenyl)piperazine | Methyl substitution on phenyl ring | Neuroactive |
Pharmacokinetics
The pharmacokinetic profile of This compound is critical for its therapeutic efficacy. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated through biological assays to determine the optimal dosing regimens and potential side effects .
Case Studies
Several studies have been conducted to evaluate the biological activity of quinoline derivatives:
- Anticancer Activity Study : A recent investigation demonstrated that a related compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity at low concentrations .
- Neuropharmacological Assessment : Another study focused on the antidepressant potential of piperazine-containing compounds, revealing that modifications in the phenyl ring could enhance serotonin receptor binding affinity, leading to improved efficacy in animal models of depression .
Q & A
Q. What are the established synthetic routes for (4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 4-hydroxyquinoline core via cyclization of substituted anilines or via Gould-Jacobs reactions under acidic conditions.
- Step 2 : Functionalization of the quinoline moiety at the 3-position using coupling agents (e.g., EDC/HOBt) to introduce the methanone group.
- Step 3 : Incorporation of the 4-phenylpiperazine group via nucleophilic substitution or reductive amination, requiring precise pH (8–10) and temperature control (60–80°C) to avoid side reactions .
Optimization Strategies : - Use high-performance liquid chromatography (HPLC) to monitor intermediate purity.
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) impacts reaction efficiency .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., hydroxyl at quinoline-4, phenylpiperazine linkage).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₀H₂₀N₃O₂) and detects isotopic patterns.
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which informs storage conditions .
Q. How is the compound screened for initial pharmacological activity, and what are common in vitro assays?
- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₃, dopamine D₂ receptors) using transfected HEK293 cells. IC₅₀ values indicate affinity .
- Cellular Toxicity : MTT assays in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines to establish safety margins (typical EC₅₀ > 100 µM).
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., CDK5, GSK-3β) to identify off-target effects .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?
- Case Study : Discrepancies in neuroprotective efficacy may arise from differential solubility (logP ~2.5 vs. >3.5) or metabolite formation.
- Methodology :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -F at quinoline-6) to enhance blood-brain barrier penetration .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites that may contribute to toxicity .
- Computational Docking : Compare binding modes in 5-HT₃ (neuroprotective) vs. hERG channels (cardiotoxic) to refine selectivity .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals.
- Metabolic Stability : Replace labile groups (e.g., methyl ester hydrolysis) with bioisosteres (e.g., trifluoromethyl) to reduce first-pass metabolism .
- Plasma Protein Binding : Adjust lipophilicity (cLogP <3) via substituent modifications to minimize sequestration .
Q. How can researchers validate target engagement and mechanism of action in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein, followed by pull-down assays and MS identification .
- Knockout Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., 5-HT₃ receptors) in cell lines to confirm functional dependence.
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., serotonin) in rodent brains post-administration .
Q. How do crystallographic and spectroscopic data inform polymorph screening for formulation development?
- Polymorph Identification : Use powder X-ray diffraction (PXRD) to detect crystalline forms.
- Stability Correlation : Raman spectroscopy tracks phase transitions under stress conditions (e.g., humidity, temperature).
- Bioavailability Impact : Amorphous dispersions (spray-dried with HPMCAS) improve dissolution rates compared to crystalline forms .
Q. What computational methods predict off-target interactions and ADMET properties?
- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways.
- QSAR Models : Train algorithms on datasets (e.g., ChEMBL) to forecast hERG inhibition or Ames test mutagenicity.
- Machine Learning : DeepChem or Chemprop libraries prioritize derivatives with optimal ADMET profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
